![molecular formula C21H26N2O2 B5879360 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine
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Overview
Description
1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it acts as a modulator of the serotonergic, dopaminergic, and noradrenergic systems in the brain. It has also been suggested that it may exert its effects by interacting with the GABAergic system.
Biochemical and Physiological Effects:
1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons. Additionally, 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine in lab experiments is its potential therapeutic applications in various fields of medicine. It has been shown to exhibit a range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of using 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine. One possible direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, further studies could be conducted to elucidate its exact mechanism of action and to develop more effective synthesis methods to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine involves the reaction of benzyl chloride with 4-(2,3-dimethylphenoxy)acetyl-piperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent, such as dimethylformamide or N-methyl-2-pyrrolidone. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-6-10-20(18(17)2)25-16-21(24)23-13-11-22(12-14-23)15-19-8-4-3-5-9-19/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBTJWOSPDGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
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